molecular formula C10H12ClNO2 B12936221 2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid

2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid

Cat. No.: B12936221
M. Wt: 213.66 g/mol
InChI Key: BPARMBYKTQILIP-UHFFFAOYSA-N
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Description

2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is structurally characterized by the presence of an amino group, a chloromethyl-substituted phenyl ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid typically involves the chloromethylation of a phenylalanine derivative. One common method includes the reaction of 2-Amino-3-phenylpropanoic acid with formaldehyde and hydrochloric acid to introduce the chloromethyl group onto the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 2-Amino-3-(4-carboxyphenyl)propanoic acid.

    Reduction: 2-Amino-3-(4-methylphenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    2-Amino-3-phenylpropanoic acid: Lacks the chloromethyl group, making it less reactive in certain chemical reactions.

    2-Amino-3-(4-methylphenyl)propanoic acid:

Uniqueness: 2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid is unique due to the presence of the chloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

2-amino-3-[4-(chloromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H12ClNO2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)

InChI Key

BPARMBYKTQILIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)CCl

Origin of Product

United States

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